molecular formula C24H21ClN4O4 B2796164 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113109-63-9

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2796164
CAS No.: 1113109-63-9
M. Wt: 464.91
InChI Key: BGLJTPBMLQESJJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-chloro-2-methoxy-5-methylphenyl group linked to a pyridinone (2-oxo-1,2-dihydropyridin-1-yl) moiety, which is further connected to a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl heterocycle. The molecular formula is estimated as C₂₄H₂₆ClN₄O₄, with a molecular weight of approximately 470.0 g/mol.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-14-4-6-16(7-5-14)23-27-24(33-28-23)17-8-9-22(31)29(12-17)13-21(30)26-19-10-15(2)18(25)11-20(19)32-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLJTPBMLQESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 2-thiophenemethanol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Condensation Reaction: Reacting 4-chlorophenol with chloroacetic acid.

    Catalytic Reaction: Using a catalyst to facilitate the reaction between 4-chlorophenoxyacetic acid and 2-thiophenemethanol.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and theoretical physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Properties
Target Compound C₂₄H₂₆ClN₄O₄ ~470.0 4-chloro-2-methoxy-5-methylphenyl; 1,2,4-oxadiazole; pyridinone Higher lipophilicity due to methoxy group; potential π-π stacking via oxadiazole
N-(4-chloro-2-methylphenyl)-2-[[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide (618880-39-0) C₁₉H₁₈ClN₅OS ~400.0 4-chloro-2-methylphenyl; 1,2,4-triazole; sulfanyl linkage Sulfanyl group may enhance metabolic stability; triazole offers hydrogen-bonding sites
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3) C₂₀H₂₁ClN₆O₂S ~452.9 4-chloro-2-methoxy-5-methylphenyl; 1,2,4-triazole; ethyl substituent Ethyl group may increase steric hindrance; methoxy enhances lipophilicity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (573943-16-5) C₁₉H₁₇ClF₃N₅OS ~464.9 2-chloro-5-(trifluoromethyl)phenyl; trifluoromethyl; 1,2,4-triazole Trifluoromethyl group increases electronegativity and metabolic resistance

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core is distinct from the 1,2,4-triazole or thiadiazole moieties in analogs. Oxadiazoles are known for strong electron-withdrawing effects, which may enhance binding to aromatic residues in biological targets compared to triazoles .

Chloro substituents are conserved across compounds, suggesting a role in target recognition or steric effects.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~470 g/mol) compared to analogs (~400–465 g/mol) may impact solubility. This could necessitate formulation adjustments for in vivo applications .

Theoretical Implications for Pharmacological Activity

While experimental data are absent in the provided evidence, structural analysis suggests:

  • Target Compound: The pyridinone-oxadiazole system may facilitate dual hydrogen bonding and π-π interactions, making it suitable for enzyme inhibition (e.g., kinase targets).
  • Triazole Analogs : The 1,2,4-triazole core in compounds like 618880-39-0 could favor interactions with metalloenzymes or nucleotide-binding domains .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H22ClN4O3 and features multiple functional groups that contribute to its biological activity. The structure includes:

  • A chloro-substituted aromatic ring.
  • A methoxy group that may enhance lipophilicity.
  • A dihydropyridine moiety linked to an oxadiazole ring.

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies :
    • Compounds within the same chemical family showed IC50 values below 100 μM against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) .
    • Specific analogs demonstrated apoptotic effects by increasing the number of apoptotic cells and inducing caspase activity .
CompoundCell LineIC50 (μM)Mechanism
Compound 37HCT11636Induces apoptosis
Compound 46HeLa34Induces caspase activity
Compound 46MCF759Apoptosis and cell cycle arrest

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds block critical enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : The compound may trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can halt the progression of the cell cycle in targeted cancer cells.

Study 1: Evaluation of Anticancer Activity

In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and assessed their cytotoxic effects on HCT116 and HeLa cells. The study revealed that modifications to the aromatic rings significantly impacted the anticancer efficacy, with specific substitutions leading to increased apoptosis and reduced cell viability.

Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial effects of various oxadiazole derivatives against bacterial strains. While direct studies on the target compound are scarce, related compounds exhibited notable inhibition of bacterial growth, suggesting potential for further exploration.

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